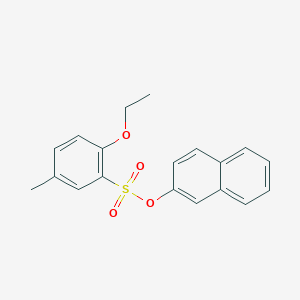
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C19H18O4S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidation to Quinones
Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate and similar naphthalene derivatives can be oxidized to quinones using aqueous hydrogen peroxide (H2O2) in the presence of a palladium catalyst. This reaction is more selective for naphthalenes, with certain derivatives yielding 1,4-quinones efficiently. Temperature increases also elevate the selectivity towards quinones, marking an important route for synthesizing these compounds with potential applications in various fields including materials science and pharmaceuticals (Yamaguchi et al., 1986).
Azo Dye Reduction Products
Mono- and disulfonated naphthalene derivatives are significant as reduction products in the anaerobic reduction of azo dyes by microorganisms. These compounds, sensitive to oxygen, decompose under aerobic conditions, highlighting their potential in studying environmental degradation processes and wastewater treatment applications (Kudlich et al., 1999).
Microwave-assisted Synthesis
The application of microwave energy significantly enhances the efficiency of sulfonating naphthalenes among other reactions. This technique not only accelerates reactions but also overcomes technological challenges associated with conventional methods, indicating its utility in improving synthetic routes for chemical compounds including naphthalen-2-yl derivatives (Abramovitch et al., 1991).
PET Imaging Agents
Specific naphthalene-sulfonamides have been synthesized for positron emission tomography (PET) imaging, targeting the human CCR8 receptor. These novel compounds, including carbon-11 labeled derivatives, show promise as imaging agents in medical diagnostics, providing a pathway for developing new tools in cancer and inflammation research (Wang et al., 2008).
Proton Exchange Membranes
Sulfonated polybenzothiazoles containing naphthalene demonstrate outstanding thermal stability, good mechanical properties, and high proton conductivities, making them suitable for use as proton exchange membranes. These materials offer potential advancements in fuel cell technology, underscoring the versatility of naphthalen-2-yl derivatives in energy applications (Wang et al., 2015).
作用機序
Target of Action
The primary targets of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
The mode of action of This compound It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This suggests that This compound may interact with its targets through a similar mechanism.
Pharmacokinetics
The pharmacokinetics of This compound Therefore, its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
特性
IUPAC Name |
naphthalen-2-yl 2-ethoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4S/c1-3-22-18-11-8-14(2)12-19(18)24(20,21)23-17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFXKPLTJCNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
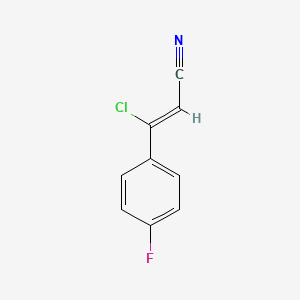
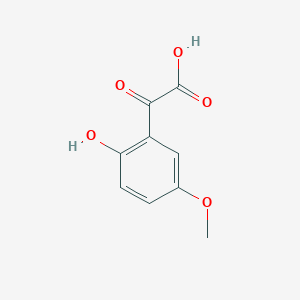
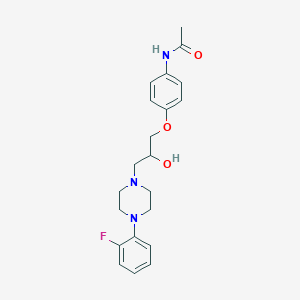
![(4E,10S)-7,7-Dimethyl-10-(2-methylpropyl)-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione](/img/structure/B2630237.png)
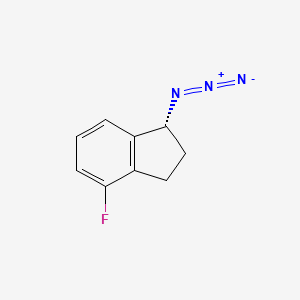
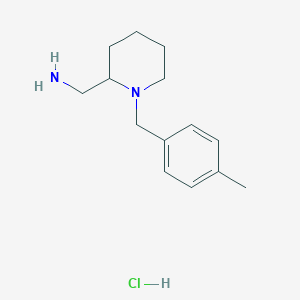
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2630241.png)
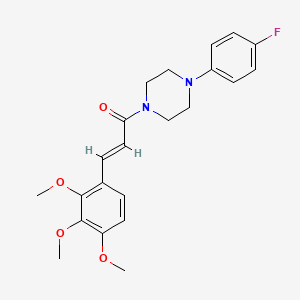
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate](/img/structure/B2630244.png)
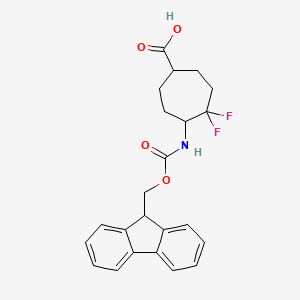
![(2Z)-2-{[(4-nitrophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2630249.png)
![[2-(4-Methylpiperazin-1-yl)cyclopentyl]methanamine](/img/structure/B2630250.png)
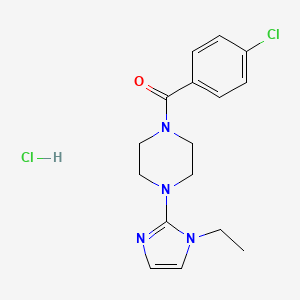
![N-[2-(2-Adamantyl)-2-oxoethyl]prop-2-enamide](/img/structure/B2630255.png)
